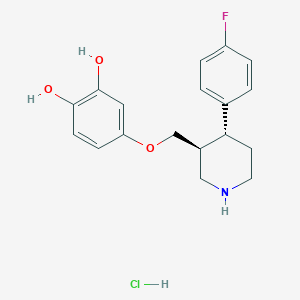

Desmethylene paroxetine hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H/t13-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPUDSSHAJOHQK-LINSIKMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747552 | |

| Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159126-30-4 | |

| Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Desmethylene Paroxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Desmethylene paroxetine (B1678475) hydrochloride, a significant metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI), paroxetine. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

Desmethylene paroxetine, also known as the catechol metabolite of paroxetine, is a primary product of paroxetine's metabolism in humans.[1] The metabolic process involves the demethylenation of the methylenedioxy group of the paroxetine molecule.[2] As a major urinary metabolite, the synthesis and characterization of Desmethylene paroxetine hydrochloride are crucial for metabolism studies, impurity profiling of paroxetine, and as a reference standard in analytical and forensic applications.[1] Understanding its properties is essential for a complete pharmacological and toxicological profile of paroxetine.

Synthesis of this compound

The synthesis of this compound proceeds through a multi-step sequence, starting from a suitable precursor and involving a key demethylenation step. The general synthetic approach is based on the methodology described for the synthesis of major paroxetine metabolites.

Synthetic Pathway

The synthesis commences with the protection of the piperidine (B6355638) nitrogen of a suitable paroxetine precursor, followed by the critical demethylenation of the methylenedioxy group to yield the catechol functionality. Subsequent deprotection and salt formation with hydrochloric acid afford the final product, this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: N-Protection of Paroxetine Precursor

A solution of the paroxetine precursor in a suitable solvent (e.g., dichloromethane) is treated with a protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a base (e.g., triethylamine). The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The N-protected intermediate is then isolated and purified using standard techniques like column chromatography.

Step 2: Demethylenation

The N-protected paroxetine derivative is dissolved in a dry, inert solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A demethylenating agent, such as boron tribromide (BBr₃), is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is then quenched, and the N-protected Desmethylene paroxetine is extracted and purified.

Step 3: Deprotection and Hydrochloride Salt Formation

The purified N-protected Desmethylene paroxetine is treated with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) to remove the protecting group. After the deprotection is complete, the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of hydrochloric acid in a non-polar solvent (e.g., diethyl ether or isopropanol) is added to precipitate the hydrochloride salt. The this compound is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Characterization of this compound

The synthesized this compound is characterized by various analytical techniques to confirm its identity, purity, and structure.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀FNO₃ · HCl | |

| Molecular Weight | 353.82 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| CAS Number | 1394861-12-1 (for hydrochloride salt) |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum confirms the presence of the key functional groups and the overall structure of the molecule. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, further confirming its structure.

IR (Infrared) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H (hydroxyl), N-H (amine hydrochloride), C-H (aromatic and aliphatic), and C-F bonds.

MS (Mass Spectrometry)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural elucidation. The expected molecular ion peak for the free base (C₁₈H₂₀FNO₃) would be at m/z [M+H]⁺.

| Analytical Technique | Observed Data |

| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons of the fluorophenyl and catechol rings, piperidine ring protons, and the methylene (B1212753) bridge protons. |

| ¹⁹F NMR (DMSO-d₆) | A signal corresponding to the fluorine atom on the phenyl ring. |

| Mass Spectrometry | Molecular ion peak consistent with the chemical formula. |

| Purity (by HPLC) | ≥98% |

| Specific Rotation | A specific optical rotation value is expected due to the chiral nature of the molecule. |

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of synthesized this compound.

Caption: Analytical workflow for this compound.

Signaling Pathway Context: Interaction with the Serotonin Transporter (SERT)

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI).[1] It exerts its therapeutic effect by blocking the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[3][4] This blockage leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. As a major metabolite of paroxetine, Desmethylene paroxetine's interaction with SERT is of significant interest. It is presumed to have a similar, though potentially less potent, inhibitory effect on SERT.

The following diagram illustrates the proposed mechanism of action.

Caption: Inhibition of the Serotonin Transporter (SERT) by Desmethylene Paroxetine.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The provided synthetic pathway and experimental protocols offer a foundation for its laboratory preparation. The comprehensive characterization data, presented in a structured format, serves as a valuable reference for researchers. Furthermore, the contextualization of its likely mechanism of action through the inhibition of the serotonin transporter highlights its pharmacological relevance. This information is critical for advancing research in drug metabolism, analytical chemistry, and the broader field of neuropharmacology.

References

An In-depth Technical Guide on the Mechanism of Action of Desmethylene Paroxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Paroxetine (B1678475) hydrochloride is a cornerstone in the pharmacological management of major depressive disorder, anxiety disorders, and other conditions linked to serotonergic dysregulation.[1][2] Its therapeutic efficacy is primarily attributed to its potent and selective inhibition of the serotonin (B10506) (5-hydroxytryptamine, 5-HT) transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[3] The metabolism of paroxetine is extensive, primarily mediated by the cytochrome P450 isoenzyme CYP2D6, leading to the formation of several metabolites.[4][5] The most significant of these is desmethylene paroxetine, formed through the demethylenation of the methylenedioxy group of paroxetine.[6] Understanding the pharmacological profile of this major metabolite is crucial for a complete comprehension of paroxetine's overall clinical effects and for drug development professionals.

Metabolism of Paroxetine to Desmethylene Paroxetine

The biotransformation of paroxetine to desmethylene paroxetine is a critical step in its elimination. This metabolic process is primarily catalyzed by the polymorphic enzyme CYP2D6 in the liver.[4][5] The reaction involves the oxidative cleavage of the methylenedioxy bridge of the paroxetine molecule, resulting in a catechol intermediate, which is desmethylene paroxetine.[7] This catechol metabolite can then undergo further conjugation with glucuronic acid and sulfate (B86663) before excretion.[6]

Below is a diagram illustrating the metabolic pathway from paroxetine to desmethylene paroxetine.

Mechanism of Action and Pharmacological Activity

The primary mechanism of action of paroxetine is its high-affinity binding to the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2] This leads to a potentiation of serotonergic neurotransmission.

In contrast, desmethylene paroxetine is considered to be pharmacologically inactive.[7] Data from regulatory filings indicate that the metabolites of paroxetine possess no more than 1/50th the potency of the parent compound at inhibiting serotonin uptake.[7] This substantial decrease in activity suggests that desmethylene paroxetine does not contribute significantly to the therapeutic effects of paroxetine.

Quantitative Data on SERT Inhibition

The following table summarizes the available quantitative data for paroxetine and an estimated value for desmethylene paroxetine based on the reported relative potency.

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Potency vs. Paroxetine |

| Paroxetine | SERT | Radioligand Binding | ~0.72[4] | ~1.1[8] | 1x |

| Desmethylene Paroxetine | SERT | Estimated | ≥ 36* | Not Available | ≤ 1/50x |

*Estimated Ki based on the FDA report that metabolites have no more than 1/50th the potency of paroxetine. A higher Ki value indicates lower binding affinity.

Experimental Protocols

The determination of the binding affinity and functional inhibition of compounds like paroxetine and its metabolites at the serotonin transporter is typically conducted using in vitro assays. The two primary methods are radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assay for SERT

This assay measures the direct binding of a compound to the serotonin transporter, typically in brain tissue homogenates or cells expressing the transporter.

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter.

Materials:

-

Rat brain cortex tissue (or cells expressing human SERT)

-

Radioligand: [3H]Citalopram or [3H]Paroxetine

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Test compound (Desmethylene paroxetine hydrochloride)

-

Non-specific binding control (e.g., a high concentration of a known SSRI like fluoxetine)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortex in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the synaptosomes. Wash the pellet by resuspension and centrifugation.

-

Binding Reaction: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [3H]Citalopram), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Serotonin Reuptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of serotonin into synaptosomes, which are resealed nerve terminals.

Objective: To determine the functional inhibitory potency (IC50) of a test compound on serotonin uptake.

Materials:

-

Rat brain tissue (e.g., striatum or cortex)

-

[3H]Serotonin (5-HT)

-

Krebs-Ringer bicarbonate buffer

-

Test compound (this compound)

-

Uptake inhibitor for non-specific uptake control (e.g., a high concentration of fluoxetine)

-

Cell harvester

-

Scintillation counter

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes from fresh rat brain tissue by homogenization in a sucrose (B13894) buffer followed by differential centrifugation.

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle in Krebs-Ringer bicarbonate buffer.

-

Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [3H]5-HT to the synaptosome suspension.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of serotonin uptake at each concentration of the test compound and determine the IC50 value.

Signaling Pathways

The therapeutic action of paroxetine is a consequence of the sustained increase in synaptic serotonin levels, which leads to adaptive changes in both presynaptic and postsynaptic serotonergic signaling. While desmethylene paroxetine is largely inactive at SERT, understanding the pathway modulated by its parent compound is essential context.

Conclusion

References

- 1. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]

- 4. caymanchem.com [caymanchem.com]

- 5. ClinPGx [clinpgx.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. mdpi.com [mdpi.com]

- 8. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: An In-depth Analysis of Serotonin Transporter (SERT) Binding Affinity with a Focus on Paroxetine and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

The serotonin (B10506) transporter (SERT), a key member of the solute carrier 6 (SLC6) family, is a critical regulator of serotonergic neurotransmission. It mediates the reuptake of serotonin from the synaptic cleft into presynaptic neurons, thereby controlling the magnitude and duration of the serotonin signal. Due to its central role in mood regulation, SERT is the primary target for many antidepressant medications, including the widely prescribed SSRI, paroxetine (B1678475).

Paroxetine is known for its high-affinity binding to SERT.[1] Understanding the molecular interactions governing this binding is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles. This technical guide delves into the quantitative analysis of SERT binding affinity, details the experimental protocols for its determination, and visualizes the associated biological and experimental workflows. While the focus remains on paroxetine and its synthetic analogs due to the availability of extensive research, the principles discussed are broadly applicable to the study of other SERT ligands.

Desmethylene paroxetine is a major urinary metabolite of paroxetine.[2][3] Its pharmacological activity, particularly its affinity for SERT, is of significant interest for understanding the overall therapeutic and toxicological profile of paroxetine. However, as of the latest literature review, specific studies quantifying the SERT binding affinity of desmethylene paroxetine hydrochloride have not been identified.

Quantitative Data on SERT Binding Affinity

The binding affinity of a ligand for its target is typically quantified by equilibrium dissociation constants (Kd), inhibition constants (Ki), or the concentration of a drug that inhibits 50% of a specific binding or response (IC50). The following tables summarize the SERT binding affinities for paroxetine and some of its analogs as reported in the scientific literature.

Table 1: SERT Binding Affinity of Paroxetine

| Compound | Radioligand | Preparation | Assay Type | Ki (nM) | Kd (nM) | IC50 (nM) |

| Paroxetine | [3H]Paroxetine | Mouse brain | In vitro binding | - | 0.13 | - |

| Paroxetine | - | - | - | 0.72 | - | - |

| Paroxetine | [3H]citalopram | rSERT | Inhibition of binding | 0.311 | - | - |

| Paroxetine | [3H]5-HT | hSERT | Inhibition of transport | - | - | 4 ± 1 |

| Paroxetine hydrochloride | [3H]5HT | CHO cells | Functional antagonist uptake | - | - | 1.4 |

| (-)-trans-paroxetine | [3H]citalopram | rSERT | Inhibition of binding | 0.311 | - | - |

| Paroxetine | [3H]citalopram | ts2-active SERT | Competition binding | - | - | - |

| Paroxetine | - | Wild-type hSERT | Membrane filter binding | - | 0.14 | - |

Table 2: SERT Binding Affinity of Paroxetine Analogs

| Compound | Radioligand | Preparation | Assay Type | Ki (nM) | IC50 (nM) |

| N-methylation of paroxetine | [3H]citalopram | rSERT | Inhibition of binding | 2.95 | - |

| N-propyl paroxetine | [3H]citalopram | rSERT | Inhibition of binding | 98.0 | - |

| N-hexyl paroxetine | [3H]citalopram | rSERT | Inhibition of binding | 395 | - |

| Desfluoro paroxetine | [3H]citalopram | rSERT | Inhibition of binding | 0.557 | - |

| 4-Br-paroxetine | [3H]citalopram | rSERT | Inhibition of binding | 4.90 | - |

| Br-paroxetine | [3H]5-HT | Wild-type SERT in HEK293 cells | Inhibition of transport | - | 40 ± 20 |

| I-paroxetine | [3H]5-HT | Wild-type SERT in HEK293 cells | Inhibition of transport | - | 180 ± 70 |

Experimental Protocols

The determination of SERT binding affinity relies on various in vitro assays. The most common are radioligand binding assays and substrate uptake inhibition assays.

Radioligand Binding Assay (Competitive Inhibition)

This method measures the affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to SERT.

Objective: To determine the inhibition constant (Ki) of a test compound for SERT.

Materials:

-

SERT Source: Membranes from cells stably expressing human SERT (e.g., HEK293 cells) or native tissues rich in SERT (e.g., brain synaptosomes, platelets).

-

Radioligand: A high-affinity SERT ligand labeled with a radioisotope, such as [3H]citalopram or [3H]paroxetine.

-

Test Compound: The unlabeled compound of interest (e.g., this compound).

-

Assay Buffer: Typically a Tris-based buffer containing NaCl and other salts to mimic physiological conditions.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., imipramine) to determine the amount of non-specific radioligand binding.

-

Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing SERT and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the SERT-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin (5-HT) Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of radiolabeled serotonin into cells expressing SERT.

Objective: To determine the IC50 value of a test compound for inhibiting SERT-mediated serotonin uptake.

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing SERT (e.g., JAR cells, HEK293-hSERT).[4]

-

Radiolabeled Substrate: [3H]5-HT (radiolabeled serotonin).

-

Test Compound: The compound to be tested.

-

Uptake Buffer: A buffer containing appropriate ions (Na+, Cl-) necessary for SERT function.

-

Inhibitor for Non-specific Uptake: A known SERT inhibitor (e.g., fluoxetine) to determine non-specific uptake.

-

Scintillation Counter.

Procedure:

-

Cell Culture: Plate the SERT-expressing cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of the test compound.

-

Initiation of Uptake: Add a fixed concentration of [3H]5-HT to initiate the uptake reaction.

-

Incubation: Incubate for a short period at 37°C.

-

Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Quantification: Measure the amount of [3H]5-HT taken up by the cells using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [3H]5-HT uptake against the logarithm of the test compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of SERT Inhibition

Caption: Mechanism of SERT inhibition by paroxetine.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for 5-HT Uptake Inhibition Assay

Caption: Workflow for a serotonin uptake inhibition assay.

References

In Vitro Pharmacological Profile of Desmethylene Paroxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene paroxetine (B1678475), also known as the catechol metabolite of paroxetine, is the primary product of the phase I metabolism of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), paroxetine. This transformation is principally mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] While paroxetine itself is a potent inhibitor of the serotonin transporter (SERT), its major metabolites are generally considered to be pharmacologically inactive.[1][4] This guide provides a comprehensive overview of the available in vitro pharmacological data for Desmethylene paroxetine, details the experimental protocols for key assays, and illustrates relevant biological and experimental pathways.

Core Pharmacological Profile

The in vitro pharmacological activity of Desmethylene paroxetine has not been extensively reported in publicly available literature. The prevailing consensus, supported by regulatory documents, is that the metabolites of paroxetine, including the initial catechol intermediate, possess significantly diminished pharmacological activity compared to the parent compound. Data indicates that the metabolites have at most 1/50th the potency of paroxetine at inhibiting serotonin uptake.[1]

Monoamine Transporter Binding Affinities

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| Paroxetine | ~0.05 - 1.1[5] | ~350[5] | ~1100[5] |

| Desmethylene paroxetine | Not Available | Not Available | Not Available |

Monoamine Transporter Functional Activity

Similarly, specific IC50 values for the inhibition of neurotransmitter uptake by Desmethylene paroxetine are not extensively documented. The functional potency is reported to be at most 1/50th that of paroxetine for serotonin reuptake inhibition.[1]

| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |

| Paroxetine | ~1.1[5] | Not Available | Not Available |

| Desmethylene paroxetine | Not Available | Not Available | Not Available |

Off-Target Receptor Binding Profile

A comprehensive off-target receptor binding profile for Desmethylene paroxetine is not available. Paroxetine itself displays weak affinity for muscarinic acetylcholine (B1216132) receptors (Ki = 42 nM) and minimal affinity for α1-, α2-, β-adrenoceptors, 5-HT1A, 5-HT2A, D2, or H1 receptors at concentrations below 1000 nM.[5] Given the generally low pharmacological activity of its metabolites, it is anticipated that Desmethylene paroxetine would exhibit an even weaker or negligible affinity for these off-target receptors.

| Receptor | Desmethylene paroxetine Ki (nM) |

| Muscarinic ACh | Not Available |

| α1-adrenergic | Not Available |

| α2-adrenergic | Not Available |

| β-adrenergic | Not Available |

| 5-HT1A | Not Available |

| 5-HT2A | Not Available |

| Dopamine (B1211576) D2 | Not Available |

| Histamine H1 | Not Available |

Cytochrome P450 Inhibition

Paroxetine is a potent mechanism-based inhibitor of CYP2D6.[6][7] The formation of the Desmethylene paroxetine (catechol) intermediate from the methylenedioxy moiety of paroxetine is implicated in this inhibition.[6] However, specific Ki or IC50 values for the direct inhibition of CYP2D6 or other CYP isozymes by isolated Desmethylene paroxetine are not reported.

| CYP Isozyme | Desmethylene paroxetine Inhibition (Ki/IC50) |

| CYP2D6 | Not Available |

| CYP1A2 | Not Available |

| CYP2C9 | Not Available |

| CYP2C19 | Not Available |

| CYP3A4 | Not Available |

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of Desmethylene paroxetine are not explicitly published. However, standard methodologies for radioligand binding and neurotransmitter uptake assays would be employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the target transporter (e.g., SERT, NET, DAT) or from specific brain regions are prepared by homogenization and centrifugation.

-

Assay Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-citalopram for SERT) and varying concentrations of the test compound (Desmethylene paroxetine).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

These assays measure the functional ability of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes or cells expressing the specific transporter.

General Protocol:

-

Cell/Synaptosome Preparation: Cultured cells expressing the transporter of interest or synaptosomes isolated from brain tissue are prepared.

-

Pre-incubation: The cells or synaptosomes are pre-incubated with varying concentrations of the test compound (Desmethylene paroxetine).

-

Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]-serotonin) is added to initiate the uptake process.

-

Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radiolabeled neurotransmitter taken up by the cells or synaptosomes is quantified by scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Visualizations

Metabolic Pathway of Paroxetine to Desmethylene Paroxetine

Caption: Metabolic conversion of paroxetine to its primary metabolites.

General Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity (Ki).

General Workflow for Neurotransmitter Uptake Assay

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. ClinPGx [clinpgx.org]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [PDF] Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine. | Semantic Scholar [semanticscholar.org]

- 7. Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Toxicological Landscape of Desmethylene Paroxetine Hydrochloride: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmethylene paroxetine (B1678475) hydrochloride is the principal urinary metabolite of paroxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] A thorough understanding of its toxicological profile is crucial for comprehensive safety assessment of the parent drug. This technical guide synthesizes the currently available, albeit limited, public information on the toxicological screening of Desmethylene paroxetine hydrochloride. Due to the scarcity of direct studies on this metabolite, this document leverages extensive preclinical data on the parent compound, paroxetine hydrochloride, to provide a predictive context for its potential toxicological properties. This guide presents available data in structured tables, details relevant experimental protocols, and utilizes visualizations to illustrate metabolic pathways and conceptual experimental workflows.

Introduction to this compound

Desmethylene paroxetine is a major metabolite of paroxetine, formed through metabolism in the liver.[3] While paroxetine itself is a potent inhibitor of serotonin reuptake, the pharmacological and toxicological activities of its metabolites are critical components of its overall safety profile.[1][4] This guide focuses on the hydrochloride salt of this primary metabolite.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Source |

| IUPAC Name | 4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride | [5][6] |

| CAS Number | 1394861-12-1 | [1][5] |

| Molecular Formula | C₁₈H₂₁ClFNO₃ | [5] |

| Molecular Weight | 353.8 g/mol | [5] |

| Synonyms | Paroxetine catechol, Paroxetine Impurity 54 | [5] |

Metabolic Pathway of Paroxetine

The biotransformation of paroxetine to Desmethylene paroxetine is a key metabolic step. Understanding this pathway is fundamental to contextualizing the toxicological interest in the metabolite.

Caption: Metabolic conversion of Paroxetine to Desmethylene paroxetine.

Direct Toxicological Data on Paroxetine Metabolites

Direct toxicological studies on this compound are not extensively available in the public record. However, environmental risk assessments for the parent drug have necessitated the evaluation of its major metabolites.

Ecotoxicological Profile

Studies on a major paroxetine metabolite (PM), presumed to be Desmethylene paroxetine, have been conducted to assess its environmental impact.

| Test Organism/System | Endpoint | Result (mg/L) |

| Activated Sludge Respiration | EC₅₀ | 82 |

| Vibrio fischeri (Microtox) | EC₅₀ | 33.0 |

| Daphnia magna | EC₅₀ | 35.0 |

| [EC₅₀: The concentration of a substance that causes a 50% effect (e.g., inhibition of respiration, immobilization) in the test population][7] |

Inferred Toxicological Profile from Paroxetine Hydrochloride Data

In the absence of direct data, the extensive toxicological information available for the parent compound, paroxetine hydrochloride, serves as the primary basis for a preliminary toxicological assessment of its main metabolite. The following sections summarize key preclinical studies on paroxetine hydrochloride.

Acute Toxicity

Acute toxicity studies establish the lethal dose 50 (LD₅₀), the dose required to cause mortality in 50% of the test population within a short period.

| Species | Sex | Route of Administration | LD₅₀ (mg/kg) |

| Rat | M/F | Intravenous (iv) | Not specified, but same as mice |

| Rat | M/F | Oral (po) | Higher than mice |

| Mouse | M/F | Intravenous (iv) | Essentially identical for mesylate and HCl salts |

| Mouse | M/F | Oral (po) | ~40% lower than rats |

| [All studies used 5 animals/sex/dose. LD₅₀ values are for deaths within 24 hours of a single dose.][8] |

Sub-chronic Toxicity (4-Week Study in Rats)

Repeated dose toxicity studies provide insight into the effects of longer-term exposure. A 4-week study was conducted in Sprague-Dawley rats.[8]

| Dose Group (mg/kg/day as Paroxetine) | Key Findings |

| 5 and 15 (as mesylate salt) | Well tolerated. |

| 50 (as mesylate or HCl salt) | Evidence of toxicity: mortality (mesylate only), sensitivity to touch, salivation, respiratory sounds, emaciation, decreased body weights. |

| [The high dose was approximately half the lethal dose determined in a 14-day range-finding study.][8] |

Genetic Toxicology

Genetic toxicology studies assess the potential of a substance to cause damage to genetic material.

| Test System | Cell Type | Metabolic Activation | Result |

| Ames Test | Salmonella typhimurium | With and without | Negative |

| [The Ames test for paroxetine hydrochloride was conducted in parallel with the mesylate salt and showed no mutagenic potential.][8] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological findings. The following protocols are based on the descriptions provided for the parent compound, paroxetine hydrochloride.

Ames Test (Bacterial Reverse Mutation Assay)

-

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

-

Methodology:

-

Strain Selection: Multiple strains of S. typhimurium (e.g., TA100) are used to detect different types of mutations.

-

Dose-Range Finding: A preliminary test is conducted to determine the cytotoxic concentrations of the test article. For paroxetine HCl, doses from 31.6 to 5000 µ g/plate were tested, with complete growth inhibition observed at ≥ 1000 µ g/plate .[8]

-

Main Assay:

-

The test compound is dissolved in a suitable vehicle (e.g., DMSO).[8]

-

The compound is plated with the bacterial strains on a minimal agar (B569324) medium lacking histidine.

-

The assay is conducted both with and without a metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.

-

Plates are incubated for a specified period.

-

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

-

In-Vivo Toxicity Study Workflow (Conceptual)

The following diagram illustrates a general workflow for an in-vivo toxicological screening, which would be applicable for a definitive study on this compound.

Caption: General workflow for an in-vivo preliminary toxicology study.

Conclusion and Future Directions

The available data on the toxicology of this compound is limited, primarily consisting of ecotoxicological assessments. The comprehensive preclinical safety evaluation of the parent compound, paroxetine hydrochloride, reveals a toxicity profile at higher doses, including clinical signs and changes in body weight, but no evidence of mutagenicity in the Ames test.[8] While this information provides a valuable starting point, it is not a substitute for direct toxicological screening of the metabolite itself.

For a complete safety assessment, dedicated studies on this compound are imperative. These should include, at a minimum, acute toxicity testing, genetic toxicology assays, and repeated-dose sub-chronic studies to definitively characterize its safety profile and ensure that it does not pose any unique risks not anticipated from the parent compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Paroxetine Mesylate | C20H24FNO6S | CID 9845306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Paroxetine hydrochloride [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Salt | C18H21ClFNO3 | CID 71315739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. Environmental risk assessment of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

In-Depth Technical Guide: Stability and Degradation Pathways of Desmethylene Paroxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene paroxetine (B1678475) is a major metabolite of paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) widely used in the treatment of depression and other psychiatric disorders. As a significant metabolite, understanding the stability and degradation pathways of desmethylene paroxetine hydrochloride is crucial for comprehensive toxicological evaluation, analytical method development, and ensuring the accuracy of pharmacokinetic studies. This technical guide provides a summary of the currently available information on the stability of this compound, and by extension, discusses the well-documented degradation of its parent compound, paroxetine, to infer potential areas of lability.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is fundamental for the design of stability studies and the development of analytical methods.

| Property | Value |

| Chemical Name | 4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol hydrochloride |

| Synonyms | Paroxetine Catechol |

| Molecular Formula | C₁₈H₂₁ClFNO₃ |

| Molecular Weight | 353.82 g/mol |

| CAS Number | 159126-30-4 |

| Appearance | Yellow solid |

| Melting Point | 104-107 °C |

| Boiling Point | 509.6 ± 50.0 °C (Predicted) |

| Density | 1.233 ± 0.06 g/cm³ (Predicted) |

| pKa | 9.39 ± 0.10 (Predicted) |

| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) |

| Storage Temperature | -20°C |

| Long-term Stability | Commercially available standards are reported to be stable for ≥ 4 years when stored at -20°C. However, this is not based on formal stability studies under various conditions. |

Stability of this compound

Detailed quantitative data from forced degradation studies on this compound are not extensively reported in the scientific literature. However, its structure, featuring a catechol moiety, suggests a potential susceptibility to oxidation, which is a common degradation pathway for such functionalities. The catechol group is generally more prone to oxidation than the methylenedioxy group present in the parent paroxetine molecule.

Degradation Pathways of Paroxetine Hydrochloride: An Analogous Overview

To provide insight into the potential degradation of desmethylene paroxetine, the well-documented degradation pathways of its parent compound, paroxetine hydrochloride, are discussed below. These studies reveal the chemically labile sites of the core structure, which are largely shared with its desmethylene metabolite.

Forced degradation studies on paroxetine have been conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

Hydrolytic Degradation

Paroxetine shows lability to acid hydrolysis, which can lead to the cleavage of the ether bond. Studies have shown that upon refluxing in 0.1M HCl, degradation of paroxetine is observed.[1]

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, can also lead to the formation of degradation products. The piperidine (B6355638) nitrogen and the methylene (B1212753) dioxy bridge are potential sites of oxidation.

Photodegradation

Paroxetine is known to be photolabile.[2] Exposure to simulated sunlight can lead to complete degradation over a period of days, with the rate of photolysis increasing with higher pH.[2] The primary photodegradation pathway is initiated by the photohydrolysis of paroxetine to form 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine.

The following diagram illustrates a known degradation pathway of the parent compound, paroxetine, under photolytic conditions.

Caption: Photodegradation pathway of paroxetine.

Experimental Protocols: A General Framework for Forced Degradation Studies

While specific protocols for this compound are not available, a general experimental workflow for conducting forced degradation studies according to ICH guidelines is outlined below. This can serve as a template for designing a stability-indicating study for the compound.

The following diagram illustrates a generalized experimental workflow for a forced degradation study.

Caption: General workflow for forced degradation studies.

General Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of an acid solution (e.g., 0.1M or 1M HCl). The mixture is then typically heated (e.g., at 60-80°C) for a defined period. Samples are withdrawn at various time points, neutralized, and diluted for analysis.

-

Base Hydrolysis: Similar to acid hydrolysis, an aliquot of the stock solution is treated with a base (e.g., 0.1M or 1M NaOH) and heated. Samples are withdrawn, neutralized, and diluted.

-

Oxidative Degradation: An aliquot of the stock solution is treated with an oxidizing agent, most commonly hydrogen peroxide (e.g., 3-30% H₂O₂), and kept at room temperature or slightly elevated temperature for a specified duration.

-

Thermal Degradation: A sample of the solid compound is exposed to dry heat (e.g., 80°C) for a defined period. Samples are then dissolved in a suitable solvent for analysis.

-

Photolytic Degradation: A solution of the compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark.

-

Analysis: All samples are analyzed by a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to check for peak purity. Mass spectrometry (LC-MS) is used to identify the mass of the degradation products, and further structural elucidation is performed using techniques like NMR.

Conclusion

The stability and degradation pathways of this compound are critical areas of study for a comprehensive understanding of the disposition and safety profile of its parent drug, paroxetine. Currently, there is a notable absence of detailed public data specifically addressing the forced degradation and stability of this major metabolite. The information available on the degradation of paroxetine provides valuable clues to the potential lability of the shared molecular scaffold. The catechol moiety in desmethylene paroxetine is a key structural feature that warrants particular attention in future stability studies, especially concerning its oxidative stability. The general framework for forced degradation studies presented in this guide can be adapted to systematically investigate the stability of this compound, leading to the development of robust analytical methods and a deeper understanding of its chemical behavior. Further research is necessary to fully elucidate its degradation pathways and identify its degradation products.

References

Desmethylene Paroxetine: A Biomarker for Paroxetine Metabolism - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its metabolism is primarily governed by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to significant inter-individual variability in plasma concentrations and, consequently, in therapeutic response and adverse effects. This technical guide explores the role of desmethylene paroxetine, a major metabolite, as a biomarker for paroxetine metabolism. By examining the metabolic pathways, providing detailed experimental protocols for quantification, and presenting quantitative data, this document serves as a comprehensive resource for researchers and drug development professionals. The use of the paroxetine to desmethylene paroxetine metabolic ratio can offer valuable insights into an individual's CYP2D6 phenotype, paving the way for personalized medicine approaches in depression treatment.

Introduction

Paroxetine is subject to extensive first-pass metabolism in the liver, with less than 2% of the parent drug excreted unchanged in the urine.[1] The primary metabolic pathway involves the demethylenation of the methylenedioxy group, a reaction predominantly catalyzed by CYP2D6.[2] This initial step leads to the formation of an unstable catechol intermediate, which is subsequently methylated to form less active metabolites.[3] Desmethylene paroxetine is a significant urinary metabolite of paroxetine.[4]

The activity of the CYP2D6 enzyme is genetically determined, leading to distinct population phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[5] These variations in metabolic capacity directly impact paroxetine plasma concentrations. PMs exhibit significantly higher plasma levels of paroxetine, increasing the risk of adverse effects, while UMs may have sub-therapeutic concentrations, leading to treatment failure.[6] Consequently, the ability to accurately phenotype an individual's CYP2D6 activity is crucial for optimizing paroxetine therapy. The metabolic ratio of the parent drug to its metabolite can serve as a valuable tool in this regard.

Paroxetine Metabolic Pathway

The metabolism of paroxetine is a multi-step process initiated by CYP2D6. The following diagram illustrates the key steps in the metabolic pathway.

Desmethylene Paroxetine as a Biomarker of CYP2D6 Activity

The ratio of the concentration of a parent drug to its metabolite, known as the metabolic ratio (MR), can serve as a phenotypic marker for the activity of the metabolizing enzyme. In the case of paroxetine, the ratio of paroxetine to desmethylene paroxetine can be indicative of CYP2D6 activity. A higher ratio would suggest slower metabolism (as seen in PMs), while a lower ratio would indicate more rapid metabolism (characteristic of EMs and UMs). This phenotypic measure can complement genotypic information to provide a more accurate prediction of an individual's metabolic capacity, especially considering that other factors beyond genetics can influence enzyme activity.

Quantitative Data

The plasma concentrations of paroxetine are significantly influenced by the CYP2D6 metabolizer phenotype. While direct comparative data for desmethylene paroxetine across these phenotypes is limited in the reviewed literature, the impact on the parent drug concentration is well-documented and serves as a strong indicator of the metabolic variance.

| CYP2D6 Phenotype | Number of Patients (n) | Paroxetine Concentration-to-Dose (C/D) Ratio vs. EMs | Implication for Paroxetine Exposure |

| Poor Metabolizer (PM) | 17 | 3.8-fold higher | Greatly reduced metabolism, higher plasma concentrations[7] |

| Intermediate Metabolizer (IM) | 114 | 2.2-fold higher | Reduced metabolism, higher plasma concentrations[7] |

| Extensive Metabolizer (EM) | 168 | Reference | Normal metabolism[7] |

| Ultrarapid Metabolizer (UM) | 5 | Not explicitly quantified, but significantly lower | Increased metabolism, lower/undetectable plasma concentrations[5] |

Table 1: Impact of CYP2D6 Genotype on Paroxetine Serum Concentration. Data synthesized from a study by Jukić et al. (2023).[7]

In a study involving patients with diabetic neuropathy, the three individuals identified as poor metabolizers (PMs) exhibited the highest steady-state plasma concentrations of paroxetine compared to the 13 extensive metabolizers (EMs) at a daily dose of 30 mg.[8] Another prospective study found that the steady-state concentrations of paroxetine in PMs and UMs were 2.50 and 0.39 times that of EMs, respectively.[9]

Experimental Protocols

The accurate quantification of paroxetine and desmethylene paroxetine in biological matrices is essential for pharmacokinetic studies and for the application of the metabolic ratio as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Experimental Workflow for Biomarker Analysis

The general workflow for the quantification of paroxetine and desmethylene paroxetine in a plasma sample is depicted below.

References

- 1. ClinPGx [clinpgx.org]

- 2. The role of cytochrome P4502D6 in the metabolism of paroxetine by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Paroxetine (Paxil)- CYP2D6 – MyDrugGenome [mydruggenome.org]

- 6. CYP2D6 pharmacogenetics and phenoconversion in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of CYP2D6 Genotype on Paroxetine Serum Concentration [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Dose adjustment of paroxetine based on CYP2D6 activity score inferred metabolizer status in Chinese Han patients with depressive or anxiety disorders: a prospective study and cross-ethnic meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

foundational research on Desmethylene paroxetine as a drug metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning Desmethylene paroxetine (B1678475), the primary catechol metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI), paroxetine. This document outlines the metabolic pathway, summarizes key quantitative data, details relevant experimental methodologies, and provides visual diagrams to illustrate core concepts.

Executive Summary

Paroxetine undergoes extensive first-pass metabolism in the liver, primarily mediated by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2] The initial and rate-limiting step is the demethylenation of the methylenedioxy group, which forms the catechol intermediate known as Desmethylene paroxetine.[1] This metabolite is subsequently conjugated with glucuronic acid and sulfate (B86663) before excretion.[3] Foundational research and drug approval documentation consistently characterize Desmethylene paroxetine and other metabolites as pharmacologically inactive, with a potency at the serotonin transporter (SERT) of less than 2% that of the parent compound.[2][4] Paroxetine itself is a potent, mechanism-based inhibitor of its own metabolic enzyme, CYP2D6, leading to non-linear pharmacokinetics.

Metabolic Formation and Pathway

The biotransformation of paroxetine to Desmethylene paroxetine is a critical step in its clearance.

-

Primary Metabolic Reaction: The core reaction is the O-demethylenation of the methylenedioxy bridge on the paroxetine molecule.[5]

-

Key Enzyme: This reaction is predominantly catalyzed by the Cytochrome P450 isoenzyme CYP2D6.[1] While other enzymes like CYP3A4 and CYP1A2 may play a minor role, CYP2D6 is the major contributor.[5]

-

Resulting Metabolite: The product of this reaction is a catechol intermediate, formally named 4-[[(3S,4R)-4-(4-fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol, and commonly referred to as Desmethylene paroxetine.

-

Further Metabolism: Following its formation, Desmethylene paroxetine is rapidly metabolized by Phase II enzymes, primarily through O-methylation and subsequent conjugation with glucuronic acid and sulfate, rendering it more water-soluble for renal and fecal excretion.[3][6]

Quantitative Data

Quantitative analysis has focused on the potent interaction of the parent drug, paroxetine, with its metabolizing enzyme, CYP2D6, and its therapeutic target, SERT. The resulting primary metabolite, Desmethylene paroxetine, is considered essentially inactive.

Table 1: Pharmacological Activity

| Compound | Target | Parameter | Value | Reference |

| Paroxetine | Serotonin Transporter (SERT) | Ki | ~1.1 nM | [7] |

| Paroxetine | Serotonin Transporter (SERT) | Kd | <1 nM | [8] |

| Desmethylene Paroxetine (and other major metabolites) | Serotonin Transporter (SERT) | Potency vs. Parent | < 1/50th (<2%) | [2] |

Table 2: Enzyme Inhibition Kinetics (Paroxetine vs. CYP2D6)

Paroxetine is a mechanism-based inhibitor of CYP2D6, meaning it irreversibly inactivates the enzyme after being metabolized. This leads to time-dependent inhibition.

| Parameter | Condition | Value | Reference |

| IC50 | Without Preincubation | 2.54 µM | [4] |

| IC50 | With Preincubation | 0.34 µM | [4] |

| KI (Apparent Inactivator Concentration) | Time-dependent Inhibition | 4.85 µM | [4] |

| kinact (Maximal Rate of Inactivation) | Time-dependent Inhibition | 0.17 min-1 | [4] |

Experimental Protocols

The foundational data on Desmethylene paroxetine were generated using a combination of in vitro metabolism assays, enzyme kinetics, and analytical chemistry techniques.

In Vitro Metabolism and CYP2D6 Inhibition Assay

The formation of Desmethylene paroxetine and the inhibitory effect of the parent drug on CYP2D6 are typically studied using human liver microsomes (HLMs), which contain a mixture of drug-metabolizing enzymes.

Objective: To determine the kinetic parameters of CYP2D6 inhibition by paroxetine.

Methodology:

-

System Preparation: Human liver microsomes or recombinant human CYP2D6 enzyme systems are prepared in a phosphate (B84403) buffer.

-

Preincubation (for Mechanism-Based Inhibition): To assess time-dependent inhibition, the enzyme system is preincubated with various concentrations of paroxetine for different time points in the presence of a NADPH-generating system (to initiate metabolism) but without the probe substrate.

-

Probe Substrate Incubation: A known CYP2D6 substrate (e.g., dextromethorphan) is added to the reaction mixture to initiate the competitive reaction.

-

Reaction Termination: The reaction is stopped after a set time by adding a quenching solvent like acetonitrile (B52724) or methanol.

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the probe substrate's metabolite (e.g., dextrorphan).

-

Data Analysis: The rate of metabolite formation is plotted against the paroxetine concentration and preincubation time. A Kitz-Wilson plot is then used to calculate the kinetic parameters KI and kinact.[4]

Analytical Quantification of Paroxetine and Metabolites

Accurate quantification in biological matrices is essential for pharmacokinetic studies. LC-MS/MS is the gold standard for this analysis.

Objective: To quantify paroxetine and its metabolites in human plasma.

Methodology:

-

Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed on plasma samples to isolate the analytes from matrix components. An internal standard (e.g., a deuterated version of paroxetine) is added before extraction to correct for variability.

-

Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 reversed-phase column is commonly used to separate paroxetine from its more polar metabolites based on their hydrophobicity.

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The analytes are ionized (typically using electrospray ionization - ESI) and detected using Multiple Reaction Monitoring (MRM). This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Quantification: A calibration curve is constructed using standards of known concentrations, and the concentration of the analytes in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Chemical Synthesis of Desmethylene Paroxetine

To confirm its structure and for use as an analytical standard, Desmethylene paroxetine (the catechol intermediate) has been chemically synthesized. The synthesis is described as starting from the common intermediate (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, confirming the structure and stereochemistry of the metabolite.[9]

Conclusion

Desmethylene paroxetine is the primary, pharmacologically inactive catechol metabolite of paroxetine, formed via CYP2D6-mediated demethylenation. While it represents a key step in the clearance of the parent drug, its contribution to the therapeutic or adverse effect profile of paroxetine is negligible. The most significant aspect of this metabolic step is the mechanism-based inhibition of CYP2D6 by the parent drug, paroxetine, which is responsible for the drug's non-linear pharmacokinetics and potential for drug-drug interactions. Future research in this area would likely focus on the pharmacogenomics of CYP2D6 and its impact on paroxetine metabolism rather than the pharmacological properties of the Desmethylene paroxetine metabolite itself.

References

- 1. ClinPGx [clinpgx.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. fda.gov [fda.gov]

- 4. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Paroxetine: pharmacokinetics and pharmacodynamics] - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Desmethylene Paroxetine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene paroxetine (B1678475), also known as paroxetine catechol, is a primary metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine.[1][2][3] The metabolism of paroxetine involves the demethylenation of the methylenedioxy group to form this catechol intermediate.[1][2] Understanding the precise structure of this metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of paroxetetine, as well as for the identification and quantification of paroxetine and its metabolites in biological samples for clinical and forensic purposes.

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Desmethylene paroxetine hydrochloride. It is intended to serve as a practical resource for researchers and scientists in the fields of medicinal chemistry, drug metabolism, and analytical chemistry.

Synthesis of Desmethylene Paroxetine

The synthesis of Desmethylene paroxetine is a prerequisite for its structural characterization. A key synthetic route has been described by Segura et al. (2003), which provides a foundational method for obtaining the reference standard.

Experimental Protocol for Synthesis (Based on Segura et al., 2003)

A detailed experimental protocol for the synthesis of Desmethylene paroxetine, adapted from the literature, would typically involve the following steps:

-

Starting Material: The synthesis often commences from a suitable precursor of paroxetine or a related piperidine (B6355638) derivative.

-

Demethylenation: The critical step is the cleavage of the methylenedioxy bridge. This can be achieved using various reagents, such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane (B109758) (DCM) at low temperatures.

-

Work-up and Purification: Following the reaction, a careful aqueous work-up is necessary to quench the reagents and extract the product. Purification is typically performed using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the desired catechol product.

-

Salt Formation: To obtain the hydrochloride salt, the purified Desmethylene paroxetine free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol). The resulting precipitate is then collected by filtration and dried under vacuum.

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the structural confirmation of this compound.

3.1.1. Predicted ¹H NMR Data

The following table presents a predicted ¹H NMR spectrum for this compound. Actual chemical shifts may vary depending on the solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H (Catechol) | 6.5 - 6.8 | m | - |

| Aromatic-H (Fluorophenyl) | 7.0 - 7.3 | m | - |

| -OCH₂- | 3.8 - 4.2 | m | - |

| Piperidine-H | 2.8 - 3.6 | m | - |

| -NH₂⁺- | 9.0 - 10.0 | br s | - |

| Catechol -OH | 8.5 - 9.5 | br s | - |

3.1.2. Predicted ¹³C NMR Data

The following table presents a predicted ¹³C NMR spectrum for this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-O | 145 - 150 |

| Aromatic C-OH | 140 - 145 |

| Aromatic CH | 115 - 135 |

| -OCH₂- | 65 - 75 |

| Piperidine CH | 40 - 55 |

| Piperidine CH₂ | 25 - 40 |

3.1.3. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set a spectral width of approximately 12-15 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

-

2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish connectivity between protons and carbons, confirming the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

3.2.1. Predicted Mass Spectrometry Data

| Technique | Parameter | Predicted Value (m/z) | Interpretation |

| High-Resolution MS (HRMS) | [M+H]⁺ (free base) | 318.1404 | Confirms the elemental composition (C₁₈H₂₁FNO₃) |

| Tandem MS (MS/MS) | Major Fragment Ions | Varies | Corresponds to characteristic losses (e.g., H₂O, fluorophenyl group, catechol moiety) |

3.2.2. Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution analyzer (e.g., TOF or Orbitrap).

-

Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule.

-

Tandem MS (MS/MS): Select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

X-ray Crystallography

For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard, provided that suitable crystals can be grown.

Experimental Protocol for X-ray Crystallography

-

Crystallization:

-

Attempt to grow single crystals of this compound from various solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, acetonitrile) using techniques such as slow evaporation, vapor diffusion, or cooling crystallization.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

-

Note: As of the time of this writing, there is no publicly available crystal structure for this compound. The protocol provided is a general guideline for obtaining such data.

Conclusion

The structural elucidation of this compound relies on a multi-technique approach. Synthesis of the compound is the initial and critical step. Subsequently, a combination of NMR spectroscopy and mass spectrometry provides comprehensive data to confirm the chemical structure. For an unambiguous determination of the three-dimensional arrangement in the solid state, single-crystal X-ray crystallography is indispensable. This guide provides the foundational experimental protocols and expected data to aid researchers in the successful characterization of this important metabolite.

References

A Comprehensive Technical Guide to the Solubility of Desmethylene Paroxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of desmethylene paroxetine (B1678475) hydrochloride, a major metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine. Understanding the solubility of this compound is critical for researchers in drug metabolism, pharmacokinetics, and formulation development. This document compiles available quantitative solubility data, presents detailed experimental protocols for solubility determination, and includes visualizations to aid in the comprehension of experimental workflows.

Introduction to Desmethylene Paroxetine Hydrochloride

Desmethylene paroxetine is a primary metabolite of paroxetine, formed in the body through the demethylenation of the methylenedioxy group of the parent drug. As a significant urinary metabolite, its physicochemical properties, including solubility, are of considerable interest for toxicological and forensic analysis, as well as for understanding the overall disposition of paroxetine in the body.

Quantitative Solubility Data

The solubility of this compound has been determined in several organic solvents. This data is crucial for laboratory procedures such as stock solution preparation and in vitro assay development. The available quantitative data is summarized in the table below.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30 |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 |

| Ethanol | 20 |

| Methanol | Slightly Soluble |

| Aqueous Solutions | |

| Water | Data not available |

| Phosphate-Buffered Saline (PBS) | Data not available |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. Below are detailed protocols for both thermodynamic and kinetic solubility assays.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium concentration of a solute in a saturated solution.

Materials and Equipment:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., water, PBS, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be reached (typically 24-72 hours). The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved compound remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step must be performed carefully to avoid disturbing the solid phase.

-

-

Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution.

Materials and Equipment:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent for analysis)

-

Plate reader with turbidity or nephelometry measurement capabilities

-

Automated liquid handler (optional)

Procedure:

-

Preparation of Compound Plate:

-

Prepare serial dilutions of the this compound DMSO stock solution in a 96-well plate.

-

-

Assay Procedure:

-

Add the aqueous buffer to the wells of a new 96-well plate.

-

Transfer a small volume of the compound's DMSO stock solution from the compound plate to the buffer plate. The final DMSO concentration should typically be low (e.g., <1%) to minimize its effect on solubility.

-

Mix the contents of the wells thoroughly.

-

-

Incubation and Measurement:

-